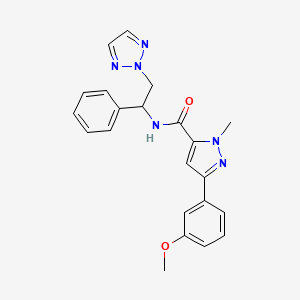

3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-27-21(14-19(26-27)17-9-6-10-18(13-17)30-2)22(29)25-20(15-28-23-11-12-24-28)16-7-4-3-5-8-16/h3-14,20H,15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPALPVHLQXUOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

- Pyrazole ring

- Triazole moiety

- Methoxyphenyl group

- Carboxamide group

This structural diversity suggests potential interactions with multiple biological targets.

Antimicrobial Activity

Recent studies have indicated that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The mechanism often involves inhibition of specific enzymes crucial for bacterial survival.

Table 1: Antimicrobial Efficacy of Related Pyrazole Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrazole derivative A | 12.5 | M. tuberculosis |

| Pyrazole derivative B | 15 | M. abscessus |

| Pyrazole derivative C | 62.5 | Non-tuberculous mycobacteria |

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects, particularly through modulation of cytokine production and inhibition of inflammatory pathways. The triazole ring is often implicated in enhancing the anti-inflammatory response by interacting with specific receptors involved in inflammation.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as InhA in Mtb, which is crucial for mycolic acid biosynthesis.

- Receptor Modulation : Interaction with various receptors, including P2Y receptors, may contribute to its anti-inflammatory properties.

Study 1: Efficacy Against Tuberculosis

In a recent study, a series of pyrazole derivatives were synthesized and tested against M. tuberculosis. The compound exhibited an MIC value comparable to established antitubercular drugs, indicating its potential as a lead compound for further development.

Study 2: Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects of related compounds in animal models of arthritis and colitis. The results demonstrated a significant reduction in inflammatory markers and improvement in clinical symptoms, suggesting that the compound could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Carboxamide Derivatives

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects on Solubility: The target compound’s methoxyphenyl group may enhance solubility compared to chloro- or fluorophenyl analogs (e.g., 3b, 3d) due to reduced hydrophobicity .

- Triazole vs.

- Molecular Weight: The target compound’s higher molecular weight (452.5 vs. 402–437 for derivatives) reflects the bulkier triazolylethyl side chain, which may influence pharmacokinetics .

Triazole-Containing Derivatives

describes 1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide, which shares a triazole-carboxamide scaffold but incorporates pyridinyl and pyrazole-propyl groups.

Precursor and Related Acids

lists 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a direct precursor to the target compound. Conversion to the carboxamide introduces the triazolylethyl group, which is critical for modulating receptor binding or enzymatic interactions compared to the free acid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.